
8-Hpete
Übersicht
Beschreibung
8-Hydroperoxyeicosatetraenoic acid (8-Hpete) is a hydroperoxy derivative of arachidonic acid. It is one of the many hydroperoxyeicosatetraenoic acids (HpETEs) that play a crucial role in various biological processes. The compound is characterized by the presence of a hydroperoxy group at the 8th carbon position and four double bonds at positions 5, 9, 11, and 14 in the carbon chain .
Vorbereitungsmethoden
8-Hydroperoxyeicosatetraenoic acid is primarily synthesized through the enzymatic oxidation of arachidonic acid by lipoxygenases. The enzyme arachidonate 8S-lipoxygenase catalyzes the addition of molecular oxygen to arachidonic acid, resulting in the formation of 8-Hydroperoxyeicosatetraenoic acid . This reaction typically occurs under physiological conditions, with the enzyme being highly specific for its substrate.
recombinant Escherichia coli cells expressing mouse arachidonate 8S-lipoxygenase have been used to produce 8-Hydroperoxyeicosatetraenoic acid in a biotechnological setting .
Analyse Chemischer Reaktionen
8-Hydroperoxyeicosatetraenoic acid undergoes various chemical reactions, including:
Reduction: The hydroperoxy group can be reduced to a hydroxyl group, forming 8-hydroxyeicosatetraenoic acid (8-HETE).
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include molecular oxygen, reducing agents like glutathione peroxidases, and various catalysts that facilitate the substitution reactions . The major products formed from these reactions are hydroxyeicosatetraenoic acids (HETEs) and other oxidized or reduced derivatives of arachidonic acid .
Wissenschaftliche Forschungsanwendungen
8-Hydroperoxyeicosatetraenoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 8-Hydroperoxyeicosatetraenoic acid involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule by binding to and activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in regulating gene expression . This activation leads to various cellular responses, including the modulation of inflammation, cell proliferation, and differentiation .
Vergleich Mit ähnlichen Verbindungen
8-Hydroperoxyeicosatetraenoic acid is similar to other hydroperoxyeicosatetraenoic acids (HpETEs) and hydroxyeicosatetraenoic acids (HETEs), such as:
5-Hydroperoxyeicosatetraenoic acid (5-Hpete): Another HpETE with a hydroperoxy group at the 5th carbon position.
12-Hydroperoxyeicosatetraenoic acid (12-Hpete): An HpETE with a hydroperoxy group at the 12th carbon position.
15-Hydroperoxyeicosatetraenoic acid (15-Hpete): An HpETE with a hydroperoxy group at the 15th carbon position.
What sets 8-Hydroperoxyeicosatetraenoic acid apart is its specific position of the hydroperoxy group and its unique biological activities, particularly its role in activating PPARs and its potential therapeutic applications .
Eigenschaften
IUPAC Name |
(5E,8R,9Z,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-13-16-19(24-23)17-14-11-12-15-18-20(21)22/h6-7,9-11,13-14,16,19,23H,2-5,8,12,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,14-11+,16-13-/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUFCXFFOZDXLA-MXXZJCMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C/[C@@H](C/C=C/CCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100896-35-3 | |
| Record name | 8-Hydroperoxyeicosatetraenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100896353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline](/img/structure/B1230883.png)
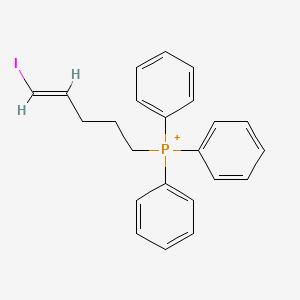
![methyl (7E)-7-[(2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-ylidene]heptanoate](/img/structure/B1230888.png)
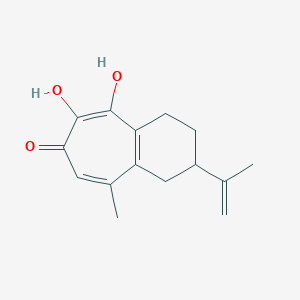

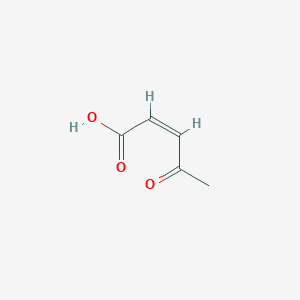
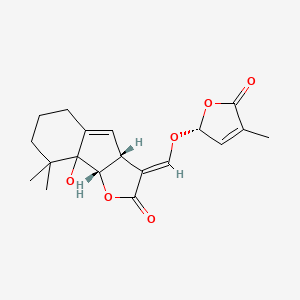
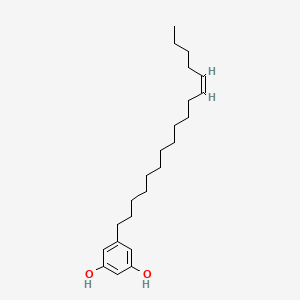
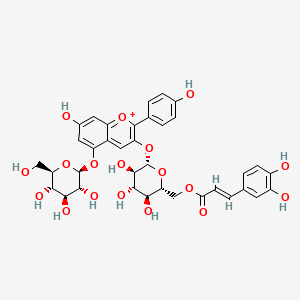
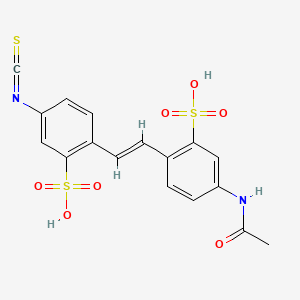

![N-[2-(4-ethyl-1-piperazinyl)-4-methyl-6-quinolinyl]-2-pyrazinecarboxamide](/img/structure/B1230905.png)
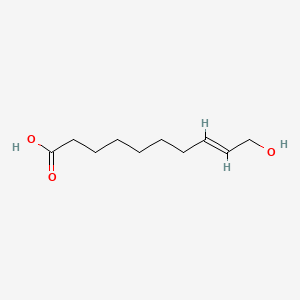
![(E)-2-(2-(Pyridin-4-ylmethylene)hydrazinyl)benzo[d]thiazole](/img/structure/B1230909.png)
